REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Type
|
CUSTOM
|
Details
|
with stirring until the pressure in the autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
lit provided with a heating jacket
|
Type
|
CUSTOM
|
Details
|
is brought to 100° C.
|
Type
|
WAIT
|
Details
|
which takes approximately 2 to 3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
The telomerizate (129 g) is subjected to fractional distillation under vacuum
|
Type
|
DISTILLATION
|
Details
|
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
|
Type
|
DISTILLATION
|
Details
|
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Type
|
CUSTOM
|
Details
|
with stirring until the pressure in the autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
lit provided with a heating jacket
|
Type
|
CUSTOM
|
Details
|
is brought to 100° C.
|
Type
|
WAIT
|
Details
|
which takes approximately 2 to 3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
The telomerizate (129 g) is subjected to fractional distillation under vacuum
|
Type
|
DISTILLATION
|
Details
|
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
|
Type
|
DISTILLATION
|
Details
|
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Type
|
CUSTOM
|
Details
|
with stirring until the pressure in the autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
lit provided with a heating jacket
|
Type
|
CUSTOM
|
Details
|
is brought to 100° C.
|
Type
|
WAIT
|
Details
|
which takes approximately 2 to 3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
The telomerizate (129 g) is subjected to fractional distillation under vacuum
|
Type
|
DISTILLATION
|
Details
|
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
|
Type
|
DISTILLATION
|
Details
|
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5].N(C(C)(C)C#N)=N[C:9](C)(C)[C:10]#N.C=C>>[Br:5][CH:4]([CH2:9][CH3:10])[C:3]([OH:2])=[O:6].[CH3:1][O:2][C:3](=[O:6])[CH2:4][Br:5]
|
Name
|
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)=O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Type
|
CUSTOM
|
Details
|
with stirring until the pressure in the autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
lit provided with a heating jacket
|
Type
|
CUSTOM
|
Details
|
is brought to 100° C.
|
Type
|
WAIT
|
Details
|
which takes approximately 2 to 3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
The telomerizate (129 g) is subjected to fractional distillation under vacuum
|
Type
|
DISTILLATION
|
Details
|
the unreacted methylbromacetate (101 g) being distilled off at a temperature of 80 to 83° C.
|
Type
|
DISTILLATION
|
Details
|
The remaining telomer mixture (27 g) is subjected to fractional distillation in a fractionating column at a residual pressure of 10 mm Hg
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |